1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group on the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced synthetic techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Acyl chlorides, anhydrides.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and various substituted amides .
Scientific Research Applications
1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride
- 1-Amino-3-methylcyclohexane-1-carboxylic acid hydrochloride
- 1-Amino-2-ethylcyclohexane-1-carboxylic acid hydrochloride
Uniqueness
1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-4-2-3-5-8(6,9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H |
InChI Key |
HCVVKVGIYDXOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C(=O)O)N.Cl |
Origin of Product |
United States |
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